N'-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(4-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(4-methoxyphenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a pyran ring, an acetyl group, and a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(4-methoxyphenoxy)acetohydrazide typically involves multiple steps:
Formation of the Pyran Ring: The initial step involves the synthesis of the pyran ring. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Attachment of the Methoxyphenoxy Group: This step involves the reaction of the pyran derivative with 4-methoxyphenol, typically under basic conditions to form the ether linkage.
Formation of the Hydrazide: The final step involves the reaction of the intermediate with hydrazine hydrate to form the hydrazide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(4-methoxyphenoxy)acetohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its hydrazide moiety is known to exhibit biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.
Industry
In the materials science field, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism by which N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(4-methoxyphenoxy)acetohydrazide exerts its effects is largely dependent on its interaction with biological targets. The hydrazide group can form covalent bonds with various biomolecules, potentially inhibiting enzymes or disrupting cellular processes. The methoxyphenoxy moiety may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(4-hydroxyphenoxy)acetohydrazide: Similar structure but with a hydroxy group instead of a methoxy group.
N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(4-chlorophenoxy)acetohydrazide: Contains a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(4-methoxyphenoxy)acetohydrazide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
Molecular Formula |
C17H18N2O6 |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
N'-(3-acetyl-6-methyl-4-oxopyran-2-yl)-2-(4-methoxyphenoxy)acetohydrazide |
InChI |
InChI=1S/C17H18N2O6/c1-10-8-14(21)16(11(2)20)17(25-10)19-18-15(22)9-24-13-6-4-12(23-3)5-7-13/h4-8,19H,9H2,1-3H3,(H,18,22) |
InChI Key |
QNFXGZBEBZLMFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)NNC(=O)COC2=CC=C(C=C2)OC)C(=O)C |
Origin of Product |
United States |
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